molecular formula C19H21NO B5855943 1-(2-biphenylylcarbonyl)azepane

1-(2-biphenylylcarbonyl)azepane

Cat. No. B5855943
M. Wt: 279.4 g/mol
InChI Key: TXXCDLDJXPKJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-biphenylylcarbonyl)azepane, also known as BPCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPCA is a seven-membered ring compound that has a biphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2-biphenylylcarbonyl)azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(2-biphenylylcarbonyl)azepane has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)azepane has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and cognitive function. 1-(2-biphenylylcarbonyl)azepane has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(2-biphenylylcarbonyl)azepane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation is that 1-(2-biphenylylcarbonyl)azepane has not been extensively studied in vivo, which means that its effects on the body are not fully understood.

Future Directions

There are several future directions for research on 1-(2-biphenylylcarbonyl)azepane. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on the body. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-biphenylylcarbonyl)azepane for various applications.

Synthesis Methods

The synthesis of 1-(2-biphenylylcarbonyl)azepane has been achieved using various methods, including the reaction of 1,4-diketones with primary amines, the reaction of 1,4-dicarbonyl compounds with secondary amines, and the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives. The most common method used for the synthesis of 1-(2-biphenylylcarbonyl)azepane is the reaction of 1,4-diketones with primary amines, which involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst.

Scientific Research Applications

1-(2-biphenylylcarbonyl)azepane has been extensively used in scientific research due to its potential applications in various fields. It has been used in the development of new drugs, as well as in the study of various physiological processes. 1-(2-biphenylylcarbonyl)azepane has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

azepan-1-yl-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCDLDJXPKJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl(biphenyl-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.